molecular formula C15H28N4O3 B2607483 2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine CAS No. 2227098-78-2

2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine

Cat. No.: B2607483
CAS No.: 2227098-78-2
M. Wt: 312.414
InChI Key: PCNUARQVMYHHND-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine is a compound with the molecular formula C15H28N4O3 It is known for its unique structure, which includes both a nitro group and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine typically involves the reaction of 2,6-di-tert-butylphenol with nitric acid to introduce the nitro group. This is followed by the reaction with guanidine to form the final compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups at the nitro position .

Scientific Research Applications

2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-ol; guanidine is unique due to the presence of both a nitro group and a guanidine moiety, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

diaminomethylideneazanium;2,6-ditert-butyl-4-nitrocyclohexa-2,5-dien-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22NO3.CH5N3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6;2-1(3)4/h7-9,12H,1-6H3;(H5,2,3,4)/q-1;/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHZDTBJZJLBTB-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1[O-])C(C)(C)C)[N+](=O)[O-].C(=[NH2+])(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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